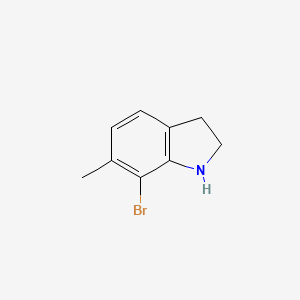
7-Bromo-6-methyl-indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-6-methyl-2,3-dihydro-1H-indole: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are important molecules in cell biology and have various biologically vital properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 7-bromo-6-methyl-2,3-dihydro-1H-indole, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Bartoli Indole Synthesis: This method involves the reaction of nitroalkenes with vinyl Grignard reagents.
Larock Indole Synthesis: This method uses palladium-catalyzed annulation of o-iodoanilines with alkynes.
Industrial Production Methods: Industrial production of indole derivatives often involves optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-bromo-6-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the indole ring.
Reduction Reactions: The compound can be reduced to form different reduced states of the indole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include various substituted indole derivatives.
Oxidation Reactions: Products include oxidized indole derivatives.
Reduction Reactions: Products include reduced indole derivatives.
Scientific Research Applications
Chemistry: 7-bromo-6-methyl-2,3-dihydro-1H-indole is used as a building block in organic synthesis to create more complex molecules .
Biology: Indole derivatives, including 7-bromo-6-methyl-2,3-dihydro-1H-indole, have shown potential in biological applications such as antiviral, anti-inflammatory, and anticancer activities .
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with various biological targets .
Industry: Indole derivatives are used in the production of dyes, sanitizers, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 7-bromo-6-methyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The indole ring system can interact with multiple receptors and enzymes, leading to various biological effects . The bromine and methyl substituents can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
6-bromo-1H-indole: Another brominated indole derivative with similar chemical properties.
2,3-dihydro-1H-indole: A reduced form of indole with similar structural features.
Uniqueness: 7-bromo-6-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
7-bromo-6-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10BrN/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-3,11H,4-5H2,1H3 |
InChI Key |
NVYZMVQKUYHKNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCN2)C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















